Maraviroc Could Enhance How the Brain Links Memories
Silva's lab found that maraviroc also suppressed CCR5 in the brains of mice. The maraviroc duplicated the effect of genetically deleting CCR5 from older animals' DNA and they were able to link memories again.
Zanubrutinib Shrinks Tumors in 80% of Patients with Lymphoma in Trial
Cancers shrunk in 80% of the 20 patients on the clinical trial with marginal zone lymphoma, with a fifth experiencing complete remission. A much smaller proportion of the 33 participants with follicular lymphoma, a similar cancer, responded to the drug. But imaging showed no signs of cancer for 18% of those who did.
Clinical Study of Sodium Selenate as a Disease-modifying Treatment for Dementia
Sodium selenate has been shown to specifically upregulate brain PP2A activity and reduce hyperphosphorylated tau levels in animal models of FTD and epilepsy. Sodium selenate is safe and well-tolerated in patients with bvFTD over a period of 12 months.
New Material Could Improve Gastrointestinal Drug Delivery of Medicines
Considering the large pH gradient between the stomach and the intestines, platform technologies that control the retention and release of material using this large gradient can improve the delivery of cargo to areas distal to the stomach.
Researchers Synthesize Anticancer Compound Moroidin
An assistant professor at the University of Michigan College of Pharmacy, present the first published method to biosynthesize moroidin within the tissues of harmless plants such as tobacco, facilitating research on the compound’s utility for cancer treatments.
Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor
Researchers combined a structural biological method with the computational design of active agents. Active agents that attach to the cell skeleton are among the most effective drugs against cancer. They block tubulin, and thus prevent cell division in tumors.